molecular formula C18H19NO B1675834 [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- CAS No. 52364-71-3

[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-

Cat. No. B1675834
CAS RN: 52364-71-3
M. Wt: 265.3 g/mol
InChI Key: RDISTOCQRJJICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,1’-Biphenyl]-4-carbonitrile, 4’-(pentyloxy)-” is a chemical compound that is part of the boronic acid family . It has a linear formula of (CH3CH2)2CHO (C6H5) (C6H5)B (OH)2 . It is a solid substance with a melting point between 110-121 °C .


Synthesis Analysis

The synthesis of this compound could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl group attached to a pentyloxy group and a boronic acid group . The molecular weight is 284.16 .


Chemical Reactions Analysis

The compound may undergo protodeboronation, a reaction involving the removal of a boron atom from the molecule . This reaction is a crucial part of the synthesis process .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point between 110-121 °C . The compound is likely to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Liquid Crystalline Properties and Phase Transitions

  • Phase Transition and Molecular Polarizability : A study by Shahina et al. (2016) focused on liquid crystalline mixtures containing derivatives of [1,1'-Biphenyl]-4-carbonitrile. They examined phase transition temperatures, optical textures, and molecular polarizabilities using thermal microscopy and various models, revealing consistent values in both experimental and theoretical methods (Shahina et al., 2016).
  • NMR Studies of Phase States : Chuvaev et al. (2008) used wide-line 1H NMR to study a sample of [1,1'-Biphenyl]-4-carbonitrile in various phase states. Their work elucidated the transition from crystalline to nematic and isotropic phases and highlighted the role of rotational mobility in phase transitions (Chuvaev et al., 2008).

Material Properties and Applications

  • Thermal Properties in Liquid Crystals : Ryu and Morikawa (2016) conducted simultaneous measurements of anisotropic thermal diffusivity and effusivity in liquid crystal phases of [1,1'-Biphenyl]-4-carbonitrile. Their findings are crucial for understanding the material's thermal properties in different states (Ryu & Morikawa, 2016).
  • X-Ray Diffraction Analysis : Gopalakrishna et al. (2005) used X-ray diffraction to analyze the orientational order parameter of [1,1'-Biphenyl]-4-carbonitrile in its nematic state. This study provided valuable insights into the microscopic order parameters of this compound (Gopalakrishna et al., 2005).

Chemical Synthesis and Reactions

  • Synthesis of Biphenyl-4-carbonitrile : Yong-jia (2009) detailed the preparation methods for Biphenyl-4-carbonitrile, a precursor to [1,1'-Biphenyl]-4-carbonitrile. This research is significant for the chemical synthesis and industrial production of such compounds (Shen Yong-jia, 2009).

Electronic and Nonlinear Optical Properties

  • Third-Order Nonlinear Susceptibility : Philip (1993) reported on the third-order nonlinear susceptibility of [1,1'-Biphenyl]-4-carbonitrile in its isotropic phase, a critical parameter for applications in nonlinear optics (Philip, 1993).

Additional Properties and Applications

  • Antimicrobial Activity : Patel and Karia (2016) synthesized and evaluated the antimicrobial activity of compounds with a biphenyl carbonitrile motif. This study is relevant to the potential biological and pharmaceutical applications of such compounds (Patel & Karia, 2016)

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes . It should be stored in a cool, dry, well-ventilated place .

properties

IUPAC Name

4-(4-pentoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-3-4-13-20-18-11-9-17(10-12-18)16-7-5-15(14-19)6-8-16/h5-12H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDISTOCQRJJICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068746
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-

CAS RN

52364-71-3
Record name 4′-(Pentyloxy)-4-cyanobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52364-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m 15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052364713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-

Citations

For This Compound
1
Citations
Z Wang, Z Wang, Z Sun, K Ma, L Du, R Yuan - Fuel, 2022 - Elsevier
Pyrolysis of oily sludge in inert environment has a strong potential for energy recovery, in which the transformation of S/N containing compounds is a key to influence the quality of …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.